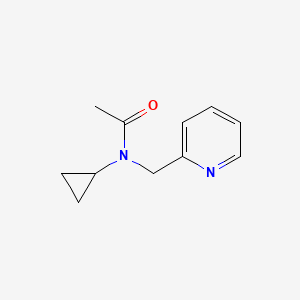![molecular formula C15H21NO B7501415 N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as DMCC, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the cyclobutanecarboxamide family and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide is not yet fully understood. However, it is thought to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide may also act on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of epilepsy.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, leading to anxiolytic and antidepressant effects. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to decrease glutamate release, leading to anticonvulsant effects. However, further research is needed to fully understand the biochemical and physiological effects of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide.
実験室実験の利点と制限
One advantage of using N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide in lab experiments is its potential as a treatment for anxiety, depression, and epilepsy. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide is its limited availability and high cost.
将来の方向性
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide. One direction is to further investigate its mechanism of action, particularly its effects on other neurotransmitter systems. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing more cost-effective synthesis methods for N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide, making it more accessible for scientific research.
合成法
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanecarboxylic acid with 2,4-dimethylbenzylamine, followed by the addition of methylamine. Another method involves the reaction of cyclobutanecarboxylic acid with 2,4-dimethylbenzyl chloride, followed by the addition of methylamine. Both methods result in the formation of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide as a white solid.
科学的研究の応用
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-14(12(2)9-11)10-16(3)15(17)13-5-4-6-13/h7-9,13H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISYVNWLPMYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)